molecular formula C18H19F3N2OS2 B2484894 (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1421495-07-9

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2484894
CAS RN: 1421495-07-9
M. Wt: 400.48
InChI Key: AZKLXKZLKYRITR-UHFFFAOYSA-N
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Description

The compound is part of a class of chemicals that often undergo detailed synthesis and structural analysis to understand their potential applications in various fields, excluding drug use and dosages. Such compounds are usually characterized by their unique molecular structures which are determined through various spectroscopic techniques and theoretical calculations.

Synthesis Analysis

Synthesis of similar compounds typically involves substitution reactions or condensation processes using starting materials like piperidine derivatives and various chlorides or sulfonyl compounds. For instance, a related compound was synthesized through a substitution reaction, highlighting the method's utility in obtaining complex molecules (Karthik et al., 2021).

Molecular Structure Analysis

The structure of these compounds can be confirmed through single-crystal X-ray diffraction studies, revealing configurations such as chair conformations of piperidine rings and distorted tetrahedral geometries around sulfur atoms. Such analyses are crucial for understanding the compound's molecular geometry and potential reactivity (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include acetylation, chloroacetylation, and reactions with thiourea or β-diketones, leading to the formation of various heterocyclic compounds. These reactions are characterized by their efficiency and the potential to introduce functional groups that can alter the compound's properties (Joshi et al., 1986).

Physical Properties Analysis

The physical properties, such as thermal stability, are typically studied using techniques like thermogravimetric analysis. These studies can reveal the temperature ranges in which the compound remains stable, providing important information for handling and storage (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interaction sites, can be explored through density functional theory (DFT) calculations and molecular electrostatic potential maps. These theoretical studies help identify the reactive sites on the molecular surface and evaluate the compound's electronic parameters, such as the HOMO-LUMO energy gap, which are indicative of its chemical stability and reactivity (Karthik et al., 2021).

properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS2/c1-12-10-25-17(22-12)26-11-13-6-8-23(9-7-13)16(24)14-4-2-3-5-15(14)18(19,20)21/h2-5,10,13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKLXKZLKYRITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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